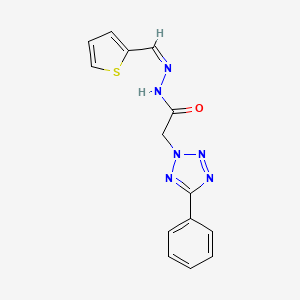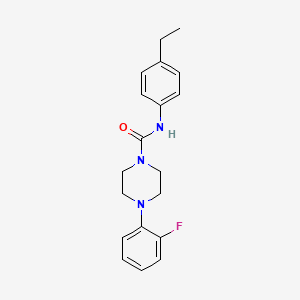
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide, also known as PTAM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAM is a tetrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide is not fully understood, but it is believed to exert its effects through the activation of various signaling pathways. 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and neuroprotection. 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of using 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide, including the development of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide and its potential applications in the treatment of various diseases. Furthermore, the potential of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide as a diagnostic tool for the detection of cancer cells and bacterial infections should be explored.
Métodos De Síntesis
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide can be synthesized using a variety of methods, including the condensation of thiosemicarbazide with 2-thienylmethyleneacetone, followed by the reaction with sodium azide and copper sulfate. Another method involves the reaction of thiosemicarbazide with 2-thienylmethyleneacetohydrazide in the presence of acetic acid. These methods have been optimized to yield high purity and high yield of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide.
Aplicaciones Científicas De Investigación
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been studied for its potential application in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been studied for its neuroprotective effects, showing potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-13(16-15-9-12-7-4-8-22-12)10-20-18-14(17-19-20)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,21)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNICPSFCGHATMM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C\C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5297284.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)


![6-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5297325.png)
![N-[2-(dimethylamino)ethyl]-3-isopropoxybenzamide](/img/structure/B5297335.png)
![methyl 4-(5-{[(3'S*,4'S*)-4'-hydroxy-1,3'-bipyrrolidin-1'-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5297336.png)
![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)
![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)